Michaolide J

Description

Properties

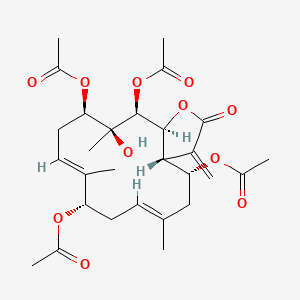

Molecular Formula |

C28H38O11 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

[(3aR,4R,6E,9S,10E,13R,14S,15S,15aS)-4,13,15-triacetyloxy-14-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-4,5,8,9,12,13,15,15a-octahydro-3aH-cyclotetradeca[b]furan-9-yl] acetate |

InChI |

InChI=1S/C28H38O11/c1-14-9-11-21(35-17(4)29)15(2)10-12-23(37-19(6)31)28(8,34)26(38-20(7)32)25-24(16(3)27(33)39-25)22(13-14)36-18(5)30/h9-10,21-26,34H,3,11-13H2,1-2,4-8H3/b14-9+,15-10+/t21-,22+,23+,24+,25-,26-,28-/m0/s1 |

InChI Key |

FFMDUIKBNZDKNL-LXGVGBMYSA-N |

Isomeric SMILES |

C/C/1=C\C[C@@H](/C(=C/C[C@H]([C@]([C@H]([C@@H]2[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O2)OC(=O)C)(C)O)OC(=O)C)/C)OC(=O)C |

Canonical SMILES |

CC1=CCC(C(=CCC(C(C(C2C(C(C1)OC(=O)C)C(=C)C(=O)O2)OC(=O)C)(C)O)OC(=O)C)C)OC(=O)C |

Origin of Product |

United States |

Q & A

Q. What are the key considerations in designing a reproducible synthesis protocol for Michaolide J?

To ensure reproducibility, researchers must document experimental procedures in exhaustive detail, including reaction conditions (temperature, solvent systems, catalysts), purification methods, and yield calculations. Supplemental materials should provide step-by-step protocols, raw spectral data (e.g., NMR, HRMS), and chromatographic profiles. Peer validation via independent replication is critical .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity of this compound, and how are purity thresholds established?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. Purity is validated using HPLC/GC with ≥95% purity thresholds, supported by chromatographic peak integration and absence of extraneous signals in spectral data. For novel derivatives, X-ray crystallography may be required .

How can researchers formulate hypothesis-driven research questions to investigate this compound's bioactivity using frameworks like PICO or FINER?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions, e.g., "Does this compound inhibit [specific enzyme] in [cell line] at IC₅₀ < 10 μM?" Use PICO (Population: cell lines; Intervention: dose range; Comparison: positive controls; Outcome: apoptosis markers) to align experimental design with measurable endpoints .

Q. What ethical guidelines must be followed when designing preclinical studies involving this compound?

Adhere to institutional animal care protocols (IACUC) for in vivo studies, including justification of sample sizes, humane endpoints, and compliance with ARRIVE guidelines. For human cell lines, ensure informed consent and ethical sourcing, as per the Declaration of Helsinki .

Advanced Research Questions

Q. What systematic review methodologies (e.g., PRISMA, JBI) are most effective for reconciling contradictory findings in this compound's mechanism of action studies?

Follow the PRISMA checklist to screen, extract, and synthesize data from preclinical studies. Use the JBI Critical Appraisal Tool to assess bias, data validity, and methodological rigor. Meta-analyses should account for heterogeneity via subgroup analyses (e.g., cell type, dosage) and sensitivity testing .

Q. How can mixed-methods research designs address discrepancies between in vitro and in vivo efficacy data for this compound?

Integrate quantitative data (e.g., pharmacokinetic parameters, dose-response curves) with qualitative insights (e.g., transcriptional profiling, pathway analysis) to identify bioavailability limitations or off-target effects. Iterative triangulation of datasets reduces confirmation bias and clarifies mechanistic pathways .

Q. What advanced statistical models are recommended to analyze dose-response heterogeneity in this compound's pharmacological assays?

Employ nonlinear regression models (e.g., sigmoidal dose-response curves) with Bayesian hierarchical frameworks to quantify variability across replicates. Bootstrap resampling or Monte Carlo simulations can assess confidence intervals for IC₅₀/EC₅₀ values, while ANOVA identifies batch effects or plate-to-plate variability .

Q. How should researchers apply principal contradiction analysis to prioritize conflicting data streams in this compound's toxicity profiles?

Identify the principal contradiction (e.g., cytotoxic efficacy vs. hepatotoxicity) by analyzing dose-dependent thresholds. Use in silico toxicity prediction tools (e.g., ProTox-II) alongside experimental LD₅₀ data to rank risks. Dynamic modeling of antagonistic effects (e.g., therapeutic index calculations) resolves competing outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.